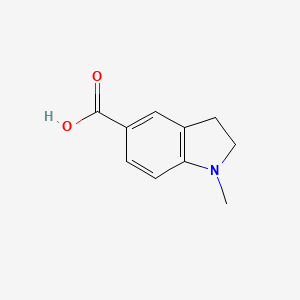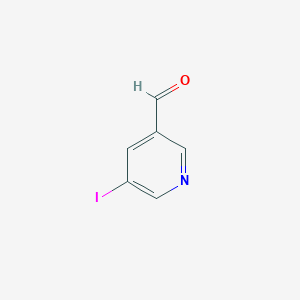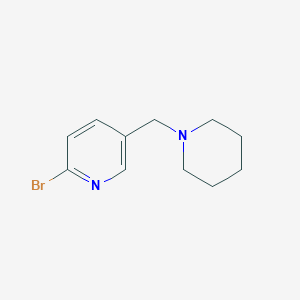![molecular formula C12H15ClN2O B1323208 Spiro[indoline-3,3'-piperidin]-2-one hydrochloride CAS No. 320772-89-2](/img/structure/B1323208.png)
Spiro[indoline-3,3'-piperidin]-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[indoline-3,3'-piperidin]-2-one hydrochloride is a compound that features a spirocyclic structure, which is a bicyclic system where two rings are joined at a single carbon atom. This structural motif is prevalent in many pharmacologically active molecules and is of significant interest in medicinal chemistry due to its complexity and potential for biological activity .
Synthesis Analysis
The synthesis of spiro[indoline-3,3'-piperidin]-2-one derivatives has been achieved through various methods. One approach involves a three-component reaction of 8-hydroxyquinoline, isatins, and malononitrile or ethyl cyanoacetate in the presence of piperidine, yielding functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines] . Another method utilizes choline chloride and lactic acid as a natural deep eutectic solvent for the one-pot synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines], highlighting the use of green chemistry principles . Additionally, spiro[indoline-3,2'-pyrrolidine] derivatives have been prepared from β-3-indolyl ketone oximes using methanesulfonyl chloride and triethylamine . A more direct route to spiro[indole-3,4'-piperidin]-2-ones involves anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a spirocyclic junction, which is a point of convergence between the indoline and piperidine rings. This unique topology is crucial for the biological activity of the compound, as it can influence the way it interacts with biological targets .
Chemical Reactions Analysis
This compound and its derivatives can undergo various chemical reactions, which are essential for the modification and optimization of their pharmacological properties. For instance, the spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones were synthesized using a three-component procedure involving 4-hydroxycumarin, isatins, and 1H-pyrazol-5-amines under ultrasonic irradiation in water . The synthesis of 1'-H-spiro-(indoline-3,4'-piperidine) derivatives has also been reported, showcasing the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their spirocyclic structure. These properties are critical for determining the compound's solubility, stability, and reactivity, which in turn affect its pharmacokinetics and pharmacodynamics. The use of green solvents and catalysts in the synthesis of these compounds also contributes to their overall environmental profile .
Wissenschaftliche Forschungsanwendungen
1. Antitumor and Pharmacological Applications
Spiro[indoline-3,3'-piperidin]-2-one derivatives exhibit significant potential in pharmacological and antitumor applications. For instance, one study discovered a derivative acting as a c-Met/ALK dual inhibitor with promising efficacy in gastric carcinoma models (Li et al., 2013). Another research synthesized spiro compounds with potential for GPCR targets, a key aspect in drug discovery (Xie et al., 2004).
2. Chemical Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural analysis of spiro[indoline-3,3'-piperidin]-2-one and its derivatives. A method for synthesizing these compounds using intramolecular palladium-catalyzed α-arylation was described (Pfefferkorn & Choi, 2008). Additionally, the unique structural scaffold of these compounds has been emphasized in the context of polycyclic indole alkaloids with diverse bioactivities (Liang et al., 2020).
3. Novel Synthetic Routes and Derivatives
Innovative synthetic routes for these compounds have been explored. For instance, a convenient synthesis of 1,1′-H-spiro[indoline-3,3′-piperidine] was reported, underscoring its importance as a therapeutic scaffold (Freund & Mederski, 2000). Similarly, the synthesis of novel spiro(indolone‐3,2′‐[1,3,4]thiadiazol)‐2‐ones showcased their potential in treating depression and seizures (Hassan et al., 2011).
4. Photochromic and Fluorescence Properties
The photochromic properties of spiro[indoline-3,3'-piperidin]-2-one derivatives have also been a subject of study. For example, research on a spiro[indoline-naphthaline]oxazine derivative revealed interesting photochromic behaviors in different solvents (Li et al., 2015).
Wirkmechanismus
Target of Action
Spiro[indoline-3,3’-piperidin]-2-one hydrochloride exhibits multi-targeted inhibitory properties against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play crucial roles in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancer.
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) and inhibits their activity. This inhibition disrupts the signaling pathways that these receptors are involved in, leading to a decrease in cell proliferation and angiogenesis
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 affects multiple biochemical pathways. EGFR is involved in the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which regulate cell proliferation and survival. VEGFR-2 is primarily involved in the VEGF signaling pathway , which regulates angiogenesis . By inhibiting these receptors, the compound disrupts these pathways, leading to reduced cell proliferation and angiogenesis.
Result of Action
The compound has shown promising antiproliferative properties against a variety of human cancer cell lines, including MCF7, HCT116, A431, and PaCa2 . It has also demonstrated anti-SARS-CoV-2 properties . The compound induces apoptosis and necrosis in the tested cell lines .
Eigenschaften
IUPAC Name |
spiro[1H-indole-3,3'-piperidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c15-11-12(6-3-7-13-8-12)9-4-1-2-5-10(9)14-11;/h1-2,4-5,13H,3,6-8H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPSNOBPWRQAGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C3=CC=CC=C3NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)




![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)
